molecular formula C14H10BrN B7567231 7-bromo-2-phenyl-1H-indole

7-bromo-2-phenyl-1H-indole

Cat. No. B7567231
M. Wt: 272.14 g/mol
InChI Key: AOFJPJJSKNIJGQ-UHFFFAOYSA-N
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Description

7-bromo-2-phenyl-1H-indole is a chemical compound that belongs to the indole family. It has been widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

  • Chemical Synthesis and Functionalization :

    • Moriyama, Ishida, and Togo (2015) explored the regioselective C(sp2)-H dual functionalization of indoles, including compounds similar to 7-bromo-2-phenyl-1H-indole, demonstrating a method to produce 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
  • Pharmacology and Antimicrobial Activity :

    • A study by Naraboli and Biradar (2017) synthesized new indole derivatives, including those similar to 7-bromo-2-phenyl-1H-indole, demonstrating significant antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
    • Tariq et al. (2020) investigated novel indole-based imines and amines, focusing on their spectroscopic, structural, and non-linear optical properties, indicating potential applications in various fields (Tariq et al., 2020).
  • Anticancer Properties :

    • Yılmaz et al. (2020) researched 3-bromo-1-ethyl-1H-indole, showing notable anticancer properties and inhibitory effects on glutathione S-transferase isozymes, suggesting potential for developing new anticancer agents (Yılmaz et al., 2020).
  • Antifouling Applications :

    • Feng et al. (2019) synthesized indole derivatives for antifouling purposes, demonstrating significant inhibition against marine algae and bacteria, indicating their suitability as antifouling compounds (Feng et al., 2019).
  • Biological Activities :

    • Basavarajaiah and Mruthyunjayaswamya (2021) explored the anti-inflammatory and analgesic activities of certain 5-substituted 3-phenyl-1H-indole derivatives, highlighting their potential therapeutic applications (Basavarajaiah & Mruthyunjayaswamya, 2021).

properties

IUPAC Name

7-bromo-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJPJJSKNIJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100874-07-5
Record name 7-bromo-2-phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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